Bromo(bromomethyl)dibutylstannane

Description

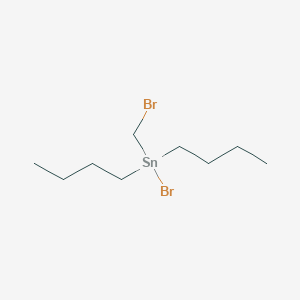

Bromo(bromomethyl)dibutylstannane is an organotin compound featuring two bromine substituents: one directly bonded to the tin atom and another attached via a bromomethyl group. Organotin compounds are widely utilized in organic synthesis, catalysis, and polymer stabilization due to their unique reactivity patterns. This compound’s structure—comprising a tin center coordinated to bromine, a bromomethyl group, and two butyl chains—confers distinct electronic and steric properties.

Properties

CAS No. |

61553-18-2 |

|---|---|

Molecular Formula |

C9H20Br2Sn |

Molecular Weight |

406.77 g/mol |

IUPAC Name |

bromo-(bromomethyl)-dibutylstannane |

InChI |

InChI=1S/2C4H9.CH2Br.BrH.Sn/c2*1-3-4-2;1-2;;/h2*1,3-4H2,2H3;1H2;1H;/q;;;;+1/p-1 |

InChI Key |

GHOLIDYVBZQHMF-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(bromomethyl)dibutylstannane can be synthesized through the reaction of dibutylstannane with bromomethyl bromide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:

(C4H9)2SnH+BrCH2Br→(C4H9)2SnCH2Br+HBr

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants.

Chemical Reactions Analysis

Types of Reactions

Bromo(bromomethyl)dibutylstannane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form dibutylstannane oxide derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of dibutylstannane derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include dibutylstannane derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include dibutylstannane oxides.

Reduction Reactions: Products include dibutylstannane derivatives with reduced functional groups.

Scientific Research Applications

Bromo(bromomethyl)dibutylstannane has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of bromo(bromomethyl)dibutylstannane involves the interaction of the bromine and bromomethyl groups with target molecules. The bromine atom can participate in nucleophilic substitution reactions, while the bromomethyl group can undergo various transformations depending on the reaction conditions. The tin atom plays a crucial role in stabilizing the intermediate species formed during these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bromo(bromomethyl)dibutylstannane with structurally or functionally related compounds, emphasizing reactivity, stability, and applications.

Bromo-Substituted Enzyme Inhibitors ():

- This compound vs. 7-Bromo-4-chloroisocoumarins: Interactions: Bromo groups in 7-bromo-4-chloroisocoumarins exhibit weak van der Waals interactions with aspartic acid residues (2.93–3.32 Å), allowing conformational flexibility. Similarly, the bromine atoms in this compound may enable dynamic binding in catalytic systems. Functional Impact: In enzyme inhibitors, bromine’s hydrophobicity enhances binding affinity. For organotin compounds, bromine’s electronegativity stabilizes transition states in substitution reactions .

Bromoalkyl vs. Aromatic Bromo Compounds ():

- This compound (aliphatic bromo) vs. Bromoaromatics: Reactivity: Aliphatic bromo compounds (e.g., bromomethyl groups) undergo faster nucleophilic substitutions than aromatic bromo derivatives due to reduced resonance stabilization. Toxicity: Aliphatic bromo-organotin compounds are generally more toxic than purely aromatic bromo compounds, necessitating stringent handling protocols .

Research Findings and Mechanistic Insights

- Reactivity Trends: this compound’s dual bromine substituents increase its electrophilicity compared to mono-bromo analogs like dibutyltin bromide. This property enhances its utility in forming carbon-carbon bonds via Stille couplings, though direct evidence for this specific compound is sparse .

- Stability Considerations: Organotin compounds with bromine substituents are moisture-sensitive and require inert storage conditions. This contrasts with bromoaromatics (e.g., ), which are more stable under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.